3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by a fused ring system that includes a furan ring and a chromene ring, with biphenyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a biphenyl derivative, followed by the introduction of furan and chromene moieties through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, may also be incorporated to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The biphenyl and chromene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Industry: The compound’s unique structural features make it a candidate for use in advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1,1’-biphenyl)-4-yl-5-phenyl-7H-furo[3,2-g]chromen-7-one: This compound has a similar core structure but with different substituents, leading to variations in its properties and applications.
6-benzyl-3-(1,1’-biphenyl)-4-yl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one: Another related compound with additional benzyl and methyl groups, which may influence its reactivity and biological activity.
Uniqueness
What sets 3-(biphenyl-4-yl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one apart is its specific combination of substituents and fused ring system, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, from synthetic chemistry to advanced materials and medicinal research.
Properties
Molecular Formula |
C25H18O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5,6-dimethyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H18O3/c1-15-16(2)25(26)28-24-13-23-21(12-20(15)24)22(14-27-23)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI Key |
NJWHENZLYURGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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